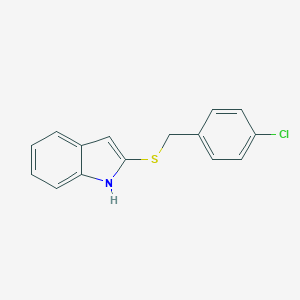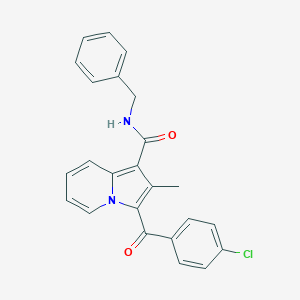![molecular formula C10H17NS B503573 N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine CAS No. 681838-88-0](/img/structure/B503573.png)
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a tert-butyl group and a 5-methyl-2-thienyl group attached to the nitrogen atom, making it a tertiary amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine typically involves the reaction of tert-butylamine with a suitable 5-methyl-2-thienylmethyl halide under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and reaction rates, as well as purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or thienyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or primary amines.
Applications De Recherche Scientifique
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of amines on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mécanisme D'action
The mechanism of action for N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine would depend on its specific application. In general, amines can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects would be mediated through these interactions, potentially altering biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-butyl)-N-methylamine: A simpler tertiary amine with similar steric properties.
N-(tert-butyl)-N-phenylamine: Another tertiary amine with an aromatic group attached to the nitrogen.
N-(tert-butyl)-N-(2-thienyl)methylamine: A compound with a similar thienyl group but without the methyl substitution.
Uniqueness
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine is unique due to the presence of both the tert-butyl and 5-methyl-2-thienyl groups. This combination of steric and electronic properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8-5-6-9(12-8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADDNZAVVPXTSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(methylsulfanyl)-1H-indol-3-yl]acetonitrile](/img/structure/B503497.png)

![2-(4-benzyl-1-piperazinyl)-1-[2-(methylsulfanyl)-1H-indol-3-yl]-2-oxoethanone](/img/structure/B503500.png)
![N-butyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B503503.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)urea](/img/structure/B503505.png)
![2-[(anilinocarbonyl)amino]-N-benzylbenzamide](/img/structure/B503507.png)
![N-[2-(diethylamino)ethyl]-2-{[(3-fluoroanilino)carbonyl]amino}benzamide](/img/structure/B503508.png)
![N-[2-(4-chloroanilino)phenyl]-N'-methylurea](/img/structure/B503509.png)
![Methyl ({3-nitro-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B503510.png)
![2,6-Bis[(4-chlorobenzyl)sulfanyl]-3-nitropyridine](/img/structure/B503511.png)
![2,5-Bis{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B503512.png)

